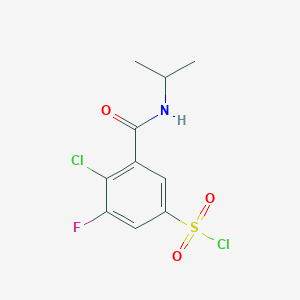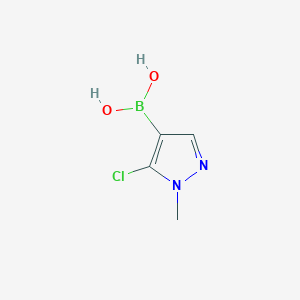
(5-Chloro-1-methyl-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-1-methyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that contains a pyrazole ring substituted with a chlorine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 5-chloro-1-methyl-1H-pyrazole with a boronic acid derivative. One common method is the reaction of 5-chloro-1-methyl-1H-pyrazole with triisopropyl borate in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at low temperatures, to prevent the decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as sodium hydroxide or potassium carbonate, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Pyrazoles: Formed through nucleophilic substitution of the chlorine atom.
Aplicaciones Científicas De Investigación
(5-Chloro-1-methyl-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism of action of (5-Chloro-1-methyl-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or vinyl-aryl product .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-pyrazole boronic acid pinacol ester: Similar in structure but contains a pinacol ester group instead of a boronic acid group.
5-Amino-pyrazoles: These compounds contain an amino group instead of a chlorine atom and have different reactivity and applications.
Quinolinyl-pyrazoles: These compounds contain a quinoline ring fused to the pyrazole ring and have distinct pharmacological properties.
Uniqueness
(5-Chloro-1-methyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which allows it to participate in a variety of chemical reactions. Its chlorine atom provides a site for further functionalization, while the boronic acid group enables its use in Suzuki-Miyaura coupling reactions, making it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C4H6BClN2O2 |
|---|---|
Peso molecular |
160.37 g/mol |
Nombre IUPAC |
(5-chloro-1-methylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C4H6BClN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2,9-10H,1H3 |
Clave InChI |
BEFUENJCJXJPCA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N(N=C1)C)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


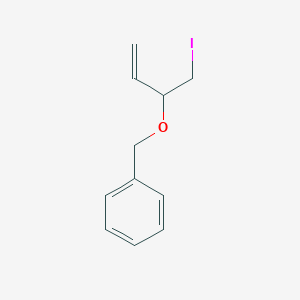
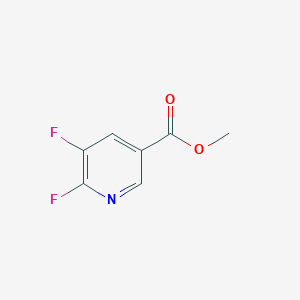
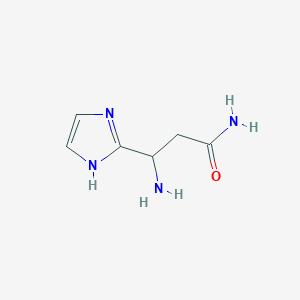
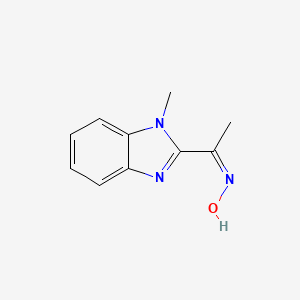
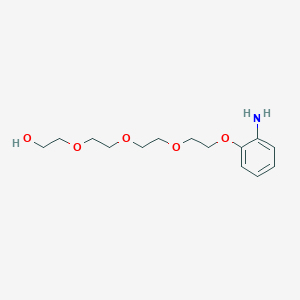
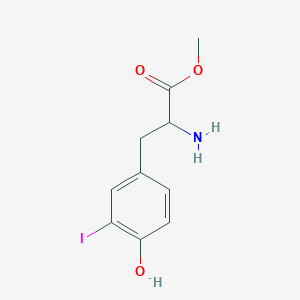
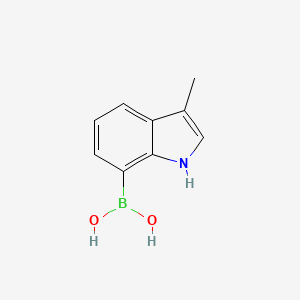
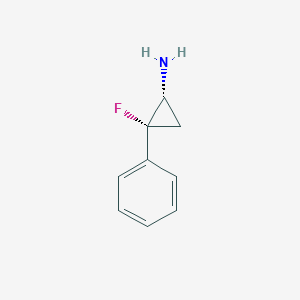
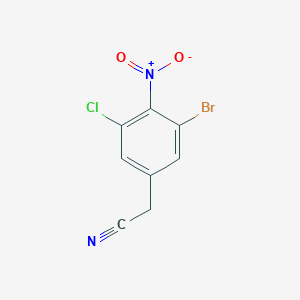
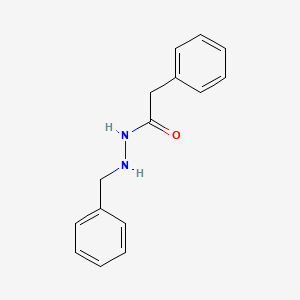
![1,3-Difluorodibenzo[b,d]furan](/img/structure/B12817177.png)
![Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B12817186.png)
![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12817190.png)
